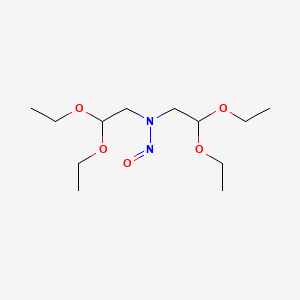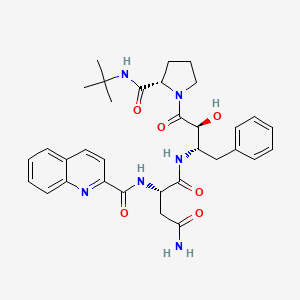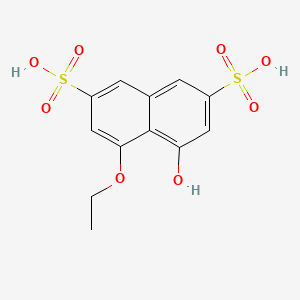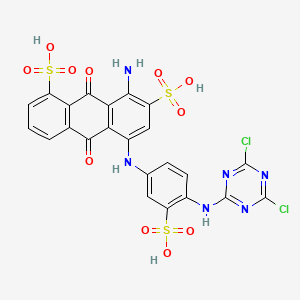
N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-nitrosoethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-nitrosoethanamine is a chemical compound with a complex structure that includes multiple ethoxy groups and a nitroso functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-nitrosoethanamine typically involves the reaction of aminoacetaldehyde diethyl acetal with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, often in the presence of a catalyst to facilitate the formation of the nitroso group. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The industrial methods focus on optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-nitrosoethanamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-nitrosoethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-nitrosoethanamine involves its interaction with molecular targets through its nitroso and ethoxy functional groups. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine
- N-(2,2-Dimethoxyethyl)-2,2-dimethoxyethanamine
- N-(2,2-Diethoxyethyl)hexadecanamide
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
67856-67-1 |
|---|---|
Molecular Formula |
C12H26N2O5 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N,N-bis(2,2-diethoxyethyl)nitrous amide |
InChI |
InChI=1S/C12H26N2O5/c1-5-16-11(17-6-2)9-14(13-15)10-12(18-7-3)19-8-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
CLLVHWHUSNPTPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(CC(OCC)OCC)N=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)







![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)



